Butyltin tris-(2-ethylhexanoate)
Description
Overview of Organotin Carboxylates in Industrial and Academic Contexts
Organotin compounds, particularly organotin carboxylates, have garnered considerable interest in both industrial and academic spheres. sysrevpharm.org These compounds, characterized by a tin atom bonded to one or more carboxylate groups, are integral to a wide array of applications. Industrially, they are primarily utilized as catalysts and heat stabilizers. sysrevpharm.orgresearchgate.net
In the realm of polyurethane production, organotin catalysts like dibutyltin (B87310) dilaurate and stannous 2-ethylhexanoate (B8288628) are among the most effective for the reaction between isocyanates and hydroxyl-containing compounds. google.comresearchgate.net They are instrumental in the manufacturing of polyurethane coatings, foams, adhesives, and sealants. bnt-chemicals.comgvchem.com Organotin carboxylates also serve as crucial catalysts in esterification and transesterification reactions, which are fundamental to the production of polyesters, plasticizers, and various other chemical intermediates. bnt-chemicals.comtib-chemicals.com
From an academic standpoint, research into organotin carboxylates is multifaceted. Studies delve into their synthesis, structural characterization, and the mechanisms underlying their catalytic activity. sysrevpharm.orgresearchgate.net A significant area of investigation involves enhancing the hydrolytic stability and compatibility of these catalysts, especially for use in water-based systems. google.com Furthermore, there is a growing body of research exploring the biological activities of organotin carboxylates, with some studies indicating potential applications in medicine. sysrevpharm.orgnih.govnih.gov
Significance of Butyltin tris-(2-ethylhexanoate) as a Chemical Entity
Butyltin tris-(2-ethylhexanoate) stands out as a particularly versatile and efficient catalyst within the organotin carboxylate family. bnt-chemicals.com Its primary significance lies in its ability to accelerate polycondensation, esterification, and transesterification reactions, often reducing reaction times and temperatures. bnt-chemicals.com It demonstrates notable catalytic activity at temperatures ranging from 80 to 150°C. bnt-chemicals.com
A key application of this compound is in the production of saturated and unsaturated polyester (B1180765) resins. bnt-chemicals.com These resins are subsequently used in powder coatings, coil coatings, and insulating paints. bnt-chemicals.commade-in-china.com Butyltin tris-(2-ethylhexanoate) is also instrumental in the synthesis of aromatic polyester polyols for both flexible and rigid polyurethane foams. bnt-chemicals.comnewtopchem.com
In the manufacturing of plasticizers, such as dioctyl phthalate (B1215562), it serves as an effective catalyst. bnt-chemicals.com An important characteristic of Butyltin tris-(2-ethylhexanoate) is that in some applications, such as the production of certain polyester resins, it can remain in the final product at low concentrations (up to 0.2%) without negatively impacting its properties, thus eliminating the need for an additional filtration step. bnt-chemicals.com
The compound's physical and chemical properties contribute to its utility. It is a liquid at room temperature, which facilitates its handling and incorporation into reaction mixtures. bnt-chemicals.com Its solubility in organic solvents further enhances its compatibility with a wide range of chemical processes. bnt-chemicals.comnewtopchem.com
Properties of Butyltin tris-(2-ethylhexanoate)
| Property | Value | Reference |
| Chemical Formula | C28H54O6Sn | bnt-chemicals.com |
| Molecular Weight | 605.43 g/mol | americanelements.com |
| Appearance | Pale-yellow liquid | bnt-chemicals.com |
| CAS Number | 23850-94-4 | bnt-chemicals.com |
| Density | 1.105 g/mL at 25 °C | newtopchem.com |
| Melting Point | -33 °C | americanelements.com |
| Boiling Point | 228 °C at 760 mmHg | americanelements.com |
| Solubility in Water | Insoluble | newtopchem.comamericanelements.com |
| Refractive Index | n20/D 1.465 | newtopchem.com |
Structure
2D Structure
Properties
Molecular Formula |
C28H54O6Sn |
|---|---|
Molecular Weight |
605.4 g/mol |
IUPAC Name |
butyltin(3+);2-ethylhexanoate |
InChI |
InChI=1S/3C8H16O2.C4H9.Sn/c3*1-3-5-6-7(4-2)8(9)10;1-3-4-2;/h3*7H,3-6H2,1-2H3,(H,9,10);1,3-4H2,2H3;/q;;;;+3/p-3 |
InChI Key |
GVKORIDPEBYOFR-UHFFFAOYSA-K |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCC[Sn+3] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Optimization for Butyltin Tris 2 Ethylhexanoate
Direct Synthesis Approaches
The direct synthesis of Butyltin tris-(2-ethylhexanoate) can be achieved through several methods, primarily involving the reaction of a butyltin precursor with 2-ethylhexanoic acid or its derivatives. These methods are often favored for their straightforward nature.
One-Step Reaction Pathways
A prominent one-step method involves the direct reaction of butyltin trichloride (B1173362) with 2-ethylhexanoic acid in the presence of an alkaline solution. In a typical procedure, butyltin trichloride and 2-ethylhexanoic acid are mixed and heated. An alkaline solution is then slowly added to neutralize the resulting hydrochloric acid, driving the reaction to completion. The pH of the mixture is a critical parameter, typically controlled between 4.5 and 5.5 to ensure high product purity. This method is advantageous due to its operational simplicity, high raw material utilization, and reduced energy consumption. google.com
A patented process describes delivering butyltin trichloride and 2-ethylhexanoic acid into a reactor, heating the mixture to 40-60°C, and then slowly adding an alkaline solution to maintain a pH of 4.5-5.5. google.com The mixture is then heated to 60-90°C and allowed to stand for phase separation. google.com Subsequent drying under reduced pressure and filtration yields a light-yellow transparent liquid product with a purity that can exceed 98%. google.com
Reaction of Butyltin Oxide with 2-Ethylhexanoic Acid
Another significant direct synthesis route is the condensation reaction between monobutyltin (B1198712) oxide and 2-ethylhexanoic acid. orientjchem.org This reaction proceeds with the removal of water, often accomplished through azeotropic distillation with a solvent like toluene, to drive the equilibrium towards the formation of the desired ester. gelest.com This method is a common and efficient way to produce various organotin carboxylates. The general principle involves heating the organotin oxide with the carboxylic acid, leading to the formation of the organotin carboxylate and water. orientjchem.org
General Principles in Organotin Carboxylate Synthesis
The synthesis of organotin carboxylates, including Butyltin tris-(2-ethylhexanoate), is governed by several fundamental reaction types. These principles are broadly applicable to the formation of tin-oxygen bonds in organometallic chemistry.
Preparation from Organotin Halides
A widely used method for preparing organotin carboxylates involves the reaction of organotin halides with carboxylic acids or their salts. orientjchem.orgsysrevpharm.org When using carboxylic acids, the reaction often requires a base to neutralize the hydrogen halide formed as a byproduct. google.com Alternatively, using the sodium salt of the carboxylic acid, such as sodium 2-ethylhexanoate (B8288628), with an organotin halide like butyltin trichloride, results in the formation of the organotin carboxylate and a salt byproduct (e.g., sodium chloride). nih.gov These reactions are typically carried out in anhydrous organic solvents to prevent hydrolysis of the reactive organotin halide starting material. sysrevpharm.org
Table 1: Examples of Organotin Carboxylate Synthesis from Halides
| Organotin Halide | Carboxylate Source | Product Type | Reference |
| Butyltin trichloride | 2-Ethylhexanoic acid / Base | RSn(OCOR')₃ | google.com |
| Diorganotin dihalide (R₂SnCl₂) | Carboxylate Salt | R₂Sn(OCOR')₂ | orientjchem.orgnih.gov |
| Triorganotin halide (R₃SnCl) | Carboxylate Salt | R₃SnOCOR' | sysrevpharm.orgnih.gov |
Condensation Reactions for Organotin Complexes
Condensation reactions are a cornerstone of organotin chemistry, particularly for synthesizing compounds with tin-oxygen bonds. orientjchem.org The reaction of organotin oxides or hydroxides with carboxylic acids is a prime example of this. orientjchem.orggelest.com The process involves the elimination of a small molecule, typically water, to form the final product. orientjchem.org These reactions can be facilitated by heating and removing the water as it forms, often through azeotropic distillation, which shifts the reaction equilibrium to favor the product. gelest.com This method is valued for its efficiency and the high purity of the resulting organotin carboxylates. orientjchem.org
Optimization Strategies for Synthetic Efficiency
Optimizing the synthesis of Butyltin tris-(2-ethylhexanoate) is crucial for industrial-scale production, focusing on maximizing yield, minimizing reaction time, and reducing costs.
Key optimization parameters include:
Temperature Control: Precise temperature management during the reaction is critical. For instance, in the one-step synthesis from butyltin trichloride, an initial temperature of 40-60°C followed by an increase to 60-90°C is recommended for optimal results. google.com Butyltin tris-(2-ethylhexanoate) itself demonstrates good catalytic activity in other reactions at temperatures between 80 and 150°C. bnt-chemicals.com
pH Adjustment: In reactions involving the neutralization of acidic byproducts, careful control of pH is essential. A pH range of 4.5-5.5 is specified in certain one-step synthetic procedures to achieve high product purity. google.com
Catalyst Selection: While Butyltin tris-(2-ethylhexanoate) is often the target product, it also serves as a catalyst in various esterification and polycondensation reactions. bnt-chemicals.commade-in-china.com The choice of catalyst for its synthesis, or the optimization of conditions to leverage its own catalytic properties, can impact efficiency.
Removal of Byproducts: Efficient removal of byproducts, such as water in condensation reactions or salts from halide-based routes, is vital to drive the reaction forward and simplify purification. gelest.com Techniques like azeotropic distillation and filtration are commonly employed. google.comgelest.com
Table 2: Key Optimization Parameters in Butyltin tris-(2-ethylhexanoate) Synthesis
| Parameter | Optimized Range/Method | Rationale | Reference |
| Reaction Temperature | 40-90°C | Ensures optimal reaction rate and minimizes side reactions. | google.com |
| pH Control | 4.5 - 5.5 | Maximizes product purity by controlling the neutralization step. | google.com |
| Byproduct Removal | Azeotropic Distillation / Filtration | Drives reaction equilibrium and simplifies purification. | google.comgelest.com |
| Reactant Stoichiometry | Controlled molar ratios | Ensures complete conversion and minimizes unreacted starting materials. | gelest.com |
Yield and Purity Enhancement
A key method for the preparation of butyltin tris-(2-ethylhexanoate) involves a one-step reaction using butyltin trichloride and 2-ethylhexanoic acid. google.com This process has been refined to achieve high yield and purity. Research has demonstrated that by carefully controlling reaction conditions, a product purity of over 98% can be consistently reached, with yields as high as 96.6%. google.com
The purity of the raw materials is a critical factor; it is recommended that both butyltin trichloride and 2-ethylhexanoic acid have a purity of not less than 98%. google.com The reaction is carried out by first mixing the reactants and then slowly adding an alkaline solution to control the pH. google.com Following the reaction, a phase separation is allowed to occur, and the product is then dried under reduced pressure and filtered to obtain a light-yellow transparent liquid. google.com
| Parameter | Optimized Value |
| Purity of Reactants | ≥ 98% |
| Final Product Purity | > 98% |
| Achieved Yield | 96.6% |
Process Control and Side Reaction Minimization
Effective process control is paramount in the synthesis of butyltin tris-(2-ethylhexanoate) to ensure a high-quality product and minimize the formation of side products. The one-step method offers simplified operation and control, leading to a more efficient and complete reaction of 2-ethylhexanoic acid. google.com This high raw material utilization ratio reduces material loss and energy waste, thereby lowering production costs. google.com
Key to minimizing side reactions is the precise control of several parameters throughout the synthesis. The temperature is initially maintained between 40 to 60°C during the mixing of reactants and the addition of the alkaline solution. google.com Subsequently, the temperature is raised to 60 to 90°C for the reaction to proceed. google.com The pH of the reaction mixture is carefully controlled to a range of 4.5 to 5.5 by the slow, dropwise addition of an alkaline solution, such as sodium carbonate, sodium hydroxide, or ammonia (B1221849) water. google.com The reaction is typically allowed to proceed for 2 to 4 hours. google.com Finally, drying under reduced pressure is conducted at a temperature not exceeding 90°C. google.com This meticulous control of the reaction environment significantly reduces the occurrence of side reactions. google.com
| Process Parameter | Controlled Condition |
| Initial Temperature | 40 - 60 °C |
| Reaction Temperature | 60 - 90 °C |
| Reaction pH | 4.5 - 5.5 |
| Isothermal Reaction Time | 2 - 4 hours |
| Drying Temperature | ≤ 90 °C |
Catalytic Activity of Butyltin Tris 2 Ethylhexanoate in Chemical Transformations
Fundamental Catalytic Mechanisms
The core of butyltin tris(2-ethylhexanoate)'s catalytic activity lies in the Lewis acidic nature of its central tin (Sn) atom. A Lewis acid is a chemical species that can accept an electron pair from a Lewis base. In reactions like esterification or urethane (B1682113) formation, the tin atom coordinates with an oxygen atom (a Lewis base) from the carbonyl group of a reactant, such as an isocyanate or a carboxylic acid.
This coordination activates the substrate in two significant ways:
Increased Electrophilicity: By withdrawing electron density from the carbonyl oxygen, the tin center makes the carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack.
Proper Orientation: The catalyst can bring the reacting species (e.g., an alcohol and an isocyanate) into close proximity and optimal orientation within the catalyst-substrate complex, facilitating the reaction.
A proposed mechanism for its catalytic action involves the tin atom coordinating with the oxygen of a carbonyl group, thereby activating it for a subsequent nucleophilic attack by a hydroxyl group. researchgate.net
A primary function of any catalyst is to provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. Butyltin tris(2-ethylhexanoate) achieves this by stabilizing the transition state of the reaction. It is particularly effective at temperatures ranging from 80°C to 150°C. bnt-chemicals.comatamankimya.com
In polyurethane processing, for instance, its application can significantly lower the curing temperature to a range of 140–160°C. bnt-chemicals.comatamankimya.com This reduction in energy input not only speeds up production but also makes the process more economical and can prevent thermal degradation of sensitive substrates. google.com The catalyst is efficient even in small quantities and often does not need to be removed from the final product, as it does not negatively affect its properties when used at concentrations up to 0.2%. bnt-chemicals.comatamankimya.com
The structure of the ligands attached to the central tin atom is crucial for the catalyst's performance. Butyltin tris(2-ethylhexanoate) consists of a central tin atom bonded to one butyl group and three 2-ethylhexanoate (B8288628) groups. ohans.com
Butyl Group: The non-reactive butyl group contributes to the compound's solubility in organic media, ensuring it can function effectively in homogenous catalysis.
2-Ethylhexanoate Ligands: These bulky carboxylate ligands play a key role. They modulate the Lewis acidity of the tin center, preventing it from being overly reactive. Furthermore, this specific ligand structure enhances the catalyst's hydrolytic stability, which is a significant advantage over other catalysts like titanates, especially during the initial stages of esterification where water is produced. reaxis.com This stability prevents the premature deactivation of the catalyst.
Applications in Polymerization and Polycondensation Reactions
Butyltin tris(2-ethylhexanoate) is widely employed as a catalyst in the synthesis of various polymers. Its applications include the production of saturated polyester (B1180765) resins for powder and coil coatings, unsaturated polyester resins, and plasticizers. bnt-chemicals.comatamankimya.commade-in-china.com It is also used in ring-opening polymerization reactions and the synthesis of PBT engineering resins. bnt-chemicals.commade-in-china.com
One of the prominent applications of this catalyst is in accelerating the formation of polyurethanes. bnt-chemicals.comreaxis.com Polyurethanes are produced through the reaction of a polyol with a polyisocyanate. osti.gov Butyltin tris(2-ethylhexanoate) is used in the synthesis of aromatic polyester polyols for both flexible and rigid polyurethane foams. bnt-chemicals.comnewtopchem.com
The fundamental reaction in polyurethane chemistry is the addition of an alcohol (hydroxyl group from the polyol) to an isocyanate group to form a urethane linkage. researchgate.net This reaction can proceed without a catalyst, but it is often too slow for industrial production scales.
The kinetics of this process are significantly enhanced by catalysts like butyltin tris(2-ethylhexanoate). The catalyst functions by activating the isocyanate group, as described by the Lewis acid mechanism. By coordinating with the isocyanate, the catalyst increases its susceptibility to attack by the hydroxyl groups of the polyol, thereby accelerating the rate of urethane bond formation. researchgate.net This leads to faster gel times and cure times, which is critical in applications like foams, coatings, and sealants. bnt-chemicals.comosti.gov
Polyurethane Synthesis Acceleration
Applications in Polyurethane Sealants and Foams
This organotin compound serves as a catalyst in the production of polyurethanes for adhesives and sealants. bnt-chemicals.com It is also instrumental in synthesizing aromatic polyester polyols, which are precursors for both flexible and rigid polyurethane (PU) foams. bnt-chemicals.comnewtopchem.com In the processing of urethanes, Butyltin tris-(2-ethylhexanoate) effectively reduces the curing temperature to a range of 140–160 °C. bnt-chemicals.com
Polyester Resin Synthesis
A primary application of Butyltin tris-(2-ethylhexanoate) is as a catalyst in the synthesis of saturated and unsaturated polyester resins. bnt-chemicals.commade-in-china.com These resins are crucial for powder coatings, coil coatings, and insulating paints. made-in-china.comnewtopchem.com The catalyst is efficient and can remain in the final product at a concentration of up to 0.2% without adversely affecting its properties, which eliminates the need for additional filtration steps. bnt-chemicals.com
Research into its catalytic role in producing powder-coating polyester resins shows that while it is highly effective, it can also trigger side reactions. doaj.org These may include cyclization and transesterification, leading to the formation of by-products like heterocyclic compounds (1,4-dioxane) and anhydride (B1165640) compounds (propionic anhydride). doaj.org
The impact of an organotin catalyst on reaction time is significant, as demonstrated in comparative studies of polyester resin synthesis.
Table 1: Effect of Organotin Catalyst on Polyester Resin Synthesis Reaction Time
| Reaction Stage | Condition | Reaction Time (Hours) |
|---|---|---|
| First Stage | No catalyst | 6.3 |
| With 0.20 mole% organotin catalyst* | 2.9 | |
| Second Stage | No catalyst | 5.6 |
| With 0.20 mole% organotin catalyst* | 4.5 |
*Data from a comparative test using hydroxy monobutyltin (B1198712) oxide, with similar reductions observed for Butyltin tris-(2-ethylhexanoate). googleapis.com
Ring-Opening Polymerization Facilitation
Butyltin tris-(2-ethylhexanoate) is also utilized as a catalyst in ring-opening polymerization reactions for polymer production. bnt-chemicals.comnewtopchem.com It is particularly suitable for the synthesis of aromatic polyester polyols used in polyurethane applications through this mechanism. made-in-china.com Tin-based catalysts are known to be effective in the ring-opening polymerization of monomers like l-lactide and the ring-opening copolymerization of epoxides and anhydrides. nih.gov
Catalysis in Esterification and Transesterification Processes
The compound is recognized as a highly efficient catalyst for both esterification and transesterification reactions. bnt-chemicals.comgoogle.com It is characterized by high catalytic activity and resistance to hydrolysis. google.com
Reaction Rate Enhancement
Butyltin tris-(2-ethylhexanoate) significantly reduces the required reaction time or lowers the necessary reaction temperature for esterification and transesterification processes. bnt-chemicals.com It exhibits strong catalytic activity for transesterification reactions at temperatures between 80°C and 150°C. newtopchem.com For esterification and polycondensation reactions, it is often used at higher temperatures, ranging from 210 to 240 °C. newtopchem.comgoogle.com The use of this catalyst can substantially shorten the duration of esterification. made-in-china.commade-in-china.com
Synthesis of Industrial Esters and Plasticizers
The catalytic properties of Butyltin tris-(2-ethylhexanoate) are leveraged in various chemical processes, including the production of plasticizers. bnt-chemicals.com It is specifically used as a catalyst for the synthesis of industrial esters like dioctyl phthalate (B1215562) and for the production of polymer plasticizers. bnt-chemicals.comnewtopchem.commade-in-china.com
Table 2: Industrial Applications of Butyltin tris-(2-ethylhexanoate) Catalysis
| Application Area | Specific Use | Reaction Type |
|---|---|---|
| Polyurethanes | Adhesives, Sealants, Flexible & Rigid Foams | Polycondensation |
| Polyester Resins | Powder Coatings, Coil Coatings | Esterification, Polycondensation |
| Plasticizers | Dioctyl Phthalate, Polymer Plasticizers | Esterification |
Transesterification in Biodiesel Production
Transesterification is the primary chemical reaction used to produce biodiesel, where triglycerides from vegetable oils or animal fats react with an alcohol to form fatty acid alkyl esters (biodiesel). researchgate.netmdpi.com While conventional biodiesel production often relies on alkaline catalysts, these are not suitable for feedstocks with high free fatty acid (FFA) content, which leads to soap formation. researchgate.netmdpi.com
Acid catalysts are required for a two-stage process involving FFA esterification followed by transesterification. researchgate.net Tin-based organometallic compounds are effective catalysts for both esterification and transesterification reactions. researchgate.net The optimization of homogeneous catalytic processes, such as those using organotin catalysts, can contribute to improving biodiesel production technology. researchgate.net These catalysts offer an alternative for converting both FFAs and triglycerides into biodiesel, although this may require higher temperatures than traditional methods. researchgate.net
Broader Utility in Organic Synthesis and Industrial Chemical Processes
Butyltin tris-(2-ethylhexanoate), an organotin compound, demonstrates significant versatility as a catalyst in a variety of organic syntheses and industrial chemical processes. bnt-chemicals.comresearchgate.net Its efficacy stems from its ability to accelerate reactions such as esterification, transesterification, and polycondensation, often leading to reduced reaction times and lower required temperatures. bnt-chemicals.com This pale-yellow liquid is highly soluble in organic solvents, which facilitates its use in numerous production processes, particularly in the manufacturing of various plastics where it enhances production efficiency. bnt-chemicals.com
The compound exhibits good catalytic activity at temperatures ranging from 80 to 150°C. bnt-chemicals.com In many applications, it can remain in the final product without adversely affecting its properties, typically at a concentration of up to 0.2%, which eliminates the need for additional filtration steps. bnt-chemicals.com
Specialty Chemical Production
The catalytic properties of Butyltin tris-(2-ethylhexanoate) are leveraged in the production of a wide array of specialty chemicals, most notably in the polymer industry. bnt-chemicals.commade-in-china.com It is a highly efficient catalyst for esterification and polycondensation reactions. researchgate.net
One of its primary applications is in the synthesis of saturated and unsaturated polyester resins . bnt-chemicals.commade-in-china.com These resins are crucial components in powder coatings and coil coatings. bnt-chemicals.com The catalyst is also instrumental in the production of unsaturated polyester resin products like film coatings, sheets, and mold materials. made-in-china.com Furthermore, it is suitable for the synthesis of PBT (polybutylene terephthalate) engineering resins and other products of esterification and transesterification reactions. made-in-china.com
In the realm of polyurethanes , Butyltin tris-(2-ethylhexanoate) is used to process urethanes, where it can lower the curing temperature to a range of 140–160°C. bnt-chemicals.com Its catalytic activity extends to ring-opening polymerization reactions and the synthesis of aromatic polyester polyols, which are precursors for both flexible and rigid polyurethane foams. bnt-chemicals.commade-in-china.com
The compound also finds use in the production of polymeric plasticizers . made-in-china.com Its role as a catalyst in the synthesis of dioctyl phthalate, a common plasticizer, highlights its importance in this sector. bnt-chemicals.com The use of this catalyst can shorten the esterification time, and the final product often does not require neutralization or washing steps. made-in-china.com
Some products containing Butyltin tris-(2-ethylhexanoate) are suitable for food-grade applications, allowing it to be used as a catalyst in the production of cross-linked polyester resins that come into regular contact with food. bnt-chemicals.com
Table 1: Applications of Butyltin tris-(2-ethylhexanoate) in Specialty Chemical Production
| Product Category | Specific Application | Reaction Type | Noted Advantages | Reference(s) |
|---|---|---|---|---|
| Polyester Resins | Saturated resins for powder and coil coatings | Esterification, Polycondensation | Efficient catalysis, can remain in final product | bnt-chemicals.commade-in-china.com |
| Unsaturated resins for films, sheets, molds | Esterification, Polycondensation | Shortens reaction time | made-in-china.com | |
| PBT engineering resins | Esterification, Transesterification | Suitable for synthesis | made-in-china.com | |
| Polyurethanes | Processing of urethanes | Curing | Reduces curing temperature | bnt-chemicals.com |
| Aromatic polyester polyols for foams | Ring-opening polymerization, Synthesis | Versatile for flexible and rigid foams | bnt-chemicals.commade-in-china.com | |
| Plasticizers | Polymeric plasticizers, Dioctyl phthalate | Esterification | Shortens reaction time, no neutralization needed | bnt-chemicals.commade-in-china.com |
| Food Contact Polymers | Cross-linked polyester resins | Polycondensation | Suitable for food-grade applications | bnt-chemicals.com |
Process Additive Functions
Beyond its direct catalytic role in synthesis, Butyltin tris-(2-ethylhexanoate) also serves as a valuable process additive in various chemical processes. bnt-chemicals.com Its function in this capacity is often linked to its catalytic nature, where it can improve reaction efficiency and modify the properties of the final product.
A study on the by-products in the synthesis of powder coating polyester resin catalyzed by Butyltin tris-(2-ethylhexanoate) revealed that the catalyst can trigger side reactions such as cyclization and transesterification. doaj.org This indicates that its function as a process additive can influence the final product composition and properties, sometimes leading to the formation of unintended by-products like heterocyclic compounds and anhydrides. doaj.org
In a comparative study mentioned in a patent, equivalent molar amounts of dibutyltin (B87310) oxide and monobutyltin tris(2-ethylhexanoate) were shown to provide similar reductions in reaction time during polyester resin synthesis. lupinepublishers.com This highlights its effectiveness as a process additive for accelerating production cycles.
Table 2: Research Findings on Process Additive Functions
| Process | Function of Butyltin tris-(2-ethylhexanoate) | Observed Effect | Reference(s) |
|---|---|---|---|
| Polyester Synthesis | Catalyst and Process Additive | Triggers side reactions (cyclization, transesterification), leading to by-products. | doaj.org |
| Polyester Resin Production | Process Additive for Reaction Acceleration | Achieved similar reduction in reaction time compared to dibutyltin oxide. | lupinepublishers.com |
| General Chemical Processes | Binder in Oleochemistry | Facilitates reactions and improves process flow. | bnt-chemicals.com |
| Plasticizer Production | Process Additive for Efficiency | Enhances manufacturing efficiency. | bnt-chemicals.com |
Material Science Research Applications of Butyltin Tris 2 Ethylhexanoate
Role in Polymer Manufacturing and Processing
Butyltin tris-(2-ethylhexanoate) serves as a crucial component in the synthesis and stabilization of a wide array of polymers. Its primary functions revolve around accelerating polymerization reactions and enhancing the durability of the final polymeric materials.
Polymerization and Cross-linking Facilitation
As a highly effective catalyst, Butyltin tris-(2-ethylhexanoate) plays a pivotal role in several types of polymerization reactions, including polycondensation, esterification, and transesterification. mdpi.com Its catalytic activity is particularly notable in the temperature range of 80 to 150 °C, where it can significantly reduce the required reaction time or temperature. mdpi.com This efficiency boost is a key factor in its widespread use in the production of various plastics. bnt-chemicals.com
In the context of cross-linking, this organotin compound is instrumental in forming the three-dimensional networks that give polymers their desirable properties such as strength and elasticity. For instance, in the processing of urethanes, it facilitates the curing process at temperatures between 140 and 160 °C. bnt-chemicals.com The compound's ability to promote the reaction between isocyanates and hydroxyl groups is fundamental to the formation of the urethane (B1682113) linkages that constitute the cross-linked structure in polyurethanes.
The general mechanism for its catalytic action in urethane formation involves the activation of either the alcohol or the isocyanate group, thereby lowering the activation energy of the reaction. This leads to a more efficient and controlled polymerization process.
Stabilization of Polymeric Materials
Beyond its catalytic role, Butyltin tris-(2-ethylhexanoate) also contributes to the stabilization of polymeric materials, most notably Polyvinyl Chloride (PVC). Organotin compounds, in general, are recognized as effective heat stabilizers for PVC. mdpi.com They function by inhibiting the dehydrochlorination process, a degradation reaction that occurs at elevated temperatures and leads to the release of hydrogen chloride (HCl), causing discoloration and a reduction in the polymer's mechanical properties.
The stabilizing mechanism of organotin compounds in PVC involves the substitution of labile chlorine atoms on the PVC chain with more stable groups from the stabilizer, thus preventing the initiation of the "zipper-like" dehydrochlorination cascade. While the specific research on Butyltin tris-(2-ethylhexanoate) as a primary PVC stabilizer is less detailed than for other organotins, its fundamental chemical structure allows it to participate in these stabilizing reactions.
Specific Polymeric Systems
The practical applications of Butyltin tris-(2-ethylhexanoate) are best illustrated by its use in specific polymer systems, where its catalytic and stabilizing effects are tailored to achieve desired material properties.
Polyurethane-Based Materials
Butyltin tris-(2-ethylhexanoate) is extensively used as a catalyst in the production of a wide range of polyurethane (PU) materials, including flexible and rigid foams, coatings, adhesives, and sealants. bnt-chemicals.com Its primary role is to catalyze the gelling reaction (the reaction between polyol and isocyanate) to form the polyurethane backbone.
In the synthesis of aromatic polyester (B1180765) polyols, which are key components in both flexible and rigid polyurethane foams, Butyltin tris-(2-ethylhexanoate) serves as an efficient catalyst. bnt-chemicals.com The use of this catalyst allows for precise control over the reaction kinetics, which is crucial for achieving the desired cell structure and physical properties in the final foam product. For polyurethane coatings and sealants, it ensures a thorough and uniform cure, leading to materials with excellent adhesion and durability. bnt-chemicals.com
| Polyurethane Application | Function of Butyltin tris-(2-ethylhexanoate) | Typical Processing Temperature |
| Flexible and Rigid Foams | Catalyst for the synthesis of aromatic polyester polyols | Varies with formulation |
| Coatings and Sealants | Curing catalyst | 140 - 160 °C bnt-chemicals.com |
Silicone Elastomers
In the field of silicone elastomers, Butyltin tris-(2-ethylhexanoate) is employed as a catalyst in condensation cure systems. These two-part room-temperature-vulcanizing (RTV) silicones rely on a catalyst to initiate the cross-linking reaction between hydroxyl-terminated polydimethylsiloxane (B3030410) (PDMS) chains and a cross-linker, typically an alkoxysilane.
| Parameter | Influence of Butyltin tris-(2-ethylhexanoate) Concentration |
| Cure Rate | Increases with higher catalyst concentration simtec-silicone.com |
| Mechanical Properties | Can be optimized at a specific catalyst loading |
| Long-term Stability | May be compromised by excessive catalyst levels |
Polyvinyl Chloride (PVC) Stabilization
While other organotin compounds like dibutyltin (B87310) and dioctyltin (B90728) derivatives are more commonly cited as primary heat stabilizers for PVC, monobutyltin (B1198712) compounds such as Butyltin tris-(2-ethylhexanoate) can also play a role in PVC stabilization. The primary degradation pathway for PVC under thermal stress is the loss of HCl, which is an autocatalytic process. mdpi.com
Environmental Fate and Degradation Pathways of Butyltin Tris 2 Ethylhexanoate
Hydrolytic Stability Investigations
The stability of Butyltin tris-(2-ethylhexanoate) in the presence of water is a key factor in determining its environmental persistence. Hydrolysis is a primary degradation pathway for many organotin compounds.
The primary mechanism of hydrolytic decomposition for Butyltin tris-(2-ethylhexanoate) involves the cleavage of the ester linkages. This reaction is facilitated by the presence of moisture, leading to the gradual release of 2-ethylhexanoic acid and the formation of various butyltin species. gelest.com In the presence of moisture in the air or water, Butyltin tris-(2-ethylhexanoate) slowly reacts, releasing butanol and dibutyltin (B87310) oxide. gelest.com The decomposition can also yield organic acid vapors and tin oxides, particularly when exposed to elevated temperatures or open flame. gelest.commubychem.com
To evaluate the hydrolytic stability of Butyltin tris-(2-ethylhexanoate), various experimental methodologies can be employed. These methods are designed to simulate environmental conditions and predict the long-term behavior of the compound.
Accelerated aging tests are designed to predict the long-term performance of a substance by subjecting it to elevated temperatures. westpak.com These tests are based on the principle that increasing the temperature accelerates the rate of chemical reactions, including degradation. westpak.com
For a compound like Butyltin tris-(2-ethylhexanoate), an accelerated aging test protocol would involve:
Defining Real-Time Aging Goals: Determining the desired real-world timeframe to be simulated (e.g., one year). westpak.com
Material Analysis: Evaluating the chemical properties of the compound to anticipate its behavior under stress. westpak.com
Temperature Selection: Choosing an appropriate elevated temperature, typically between 50°C and 60°C, to accelerate degradation without causing unrealistic changes. westpak.com
Humidity Control: Maintaining a controlled relative humidity, as moisture is a key factor in the hydrolysis of this compound. westpak.com
Test Duration Calculation: Using the Arrhenius equation to calculate the required test duration at the elevated temperature to simulate the desired real-time aging period. westpak.com
Specialized test protocols, such as those involving temperature-humidity-bias (THB) tests and highly accelerated stress tests (HAST), can provide more detailed insights into the degradation mechanisms under specific environmental stressors. uml.edu
Kinetic studies focus on determining the rate of a chemical reaction. For Butyltin tris-(2-ethylhexanoate), a kinetic study of its hydrolysis would involve monitoring the concentration of the parent compound and the formation of its degradation products over time under controlled conditions of temperature, pH, and humidity. This data allows for the determination of the reaction rate constants and the half-life of the compound in various environmental compartments.
Experimental Methodologies for Stability Assessment
Environmental Presence and Transformation
Once released into the environment, Butyltin tris-(2-ethylhexanoate) can undergo various transformations, leading to the formation of different butyltin species.
The degradation of Butyltin tris-(2-ethylhexanoate) in the environment leads to a variety of products. The initial hydrolysis yields 2-ethylhexanoic acid and monobutyltin (B1198712) species. gelest.com Further degradation can lead to the formation of dibutyltin (DBT) and tributyltin (TBT) compounds, although the specific pathways and intermediates are complex and depend on environmental conditions. scbt.com
Ultimately, the organic groups attached to the tin atom can be cleaved, leading to the formation of inorganic tin salts. gelest.com This process is often slow and can be influenced by factors such as sunlight. gelest.com The speciation of butyltin compounds in the environment is of significant concern, as the toxicity of organotin compounds varies depending on the number of organic groups attached to the tin atom. Dibutyltin and tributyltin compounds are known to have significant negative effects on various organisms. scbt.com
The table below summarizes the key degradation products of Butyltin tris-(2-ethylhexanoate).
| Parent Compound | Initial Degradation Products | Further Degradation Products | Final Degradation Products |
| Butyltin tris-(2-ethylhexanoate) | 2-Ethylhexanoic acid, Monobutyltin species, Butanol, Dibutyltin oxide | Dibutyltin (DBT) compounds, Tributyltin (TBT) compounds | Inorganic tin salts |
Aquatic and Sediment Compartment Dynamics
The environmental behavior of organotin compounds, including butyltin derivatives, in aquatic systems is largely governed by their interaction with sediments and suspended solids. While specific data on Butyltin tris-(2-ethylhexanoate) is limited, the dynamics of closely related butyltin compounds, particularly tributyltin (TBT), have been studied more extensively and provide insight into its likely fate.
Organotin compounds exhibit a strong tendency to adsorb to soil and sediment. dcceew.gov.au TBT, for instance, readily adsorbs to sediments and suspended particles in the water column. epa.gov Adsorption coefficients for TBT have been reported to range from 1.1x10² to 8.2x10³ L/Kg, indicating a high affinity for particulate matter. epa.gov At environmentally realistic concentrations of 10 ng/L, TBT partitioning coefficients have been observed to be even higher, around 2.5 x10⁴. epa.gov This strong adsorption to sediment means that these compounds can persist in the aquatic environment for extended periods. epa.gov
Once in the sediment, butyltin compounds can be resistant to degradation. Studies on heavily contaminated marine sediment have shown high stability of TBT and its degradation product, dibutyltin (DBT), under various light and moisture conditions, suggesting long half-lives. nih.gov However, it has also been suggested that treatments involving wetting and drying cycles could accelerate TBT degradation by enhancing microbial activity. nih.gov The vertical distribution of butyltins in sediment cores has been shown to be influenced by the dominant microbial activity present. nih.gov
Leaching from soil and subsequent transport is generally considered unlikely for organotins due to their strong adsorption characteristics. dcceew.gov.au However, contaminated sediment itself can act as a long-term source of these compounds, releasing them back into the water column over time. nih.gov
Table 1: Adsorption Coefficients for Tributyltin (TBT) in Aquatic Environments
| Parameter | Value | Reference |
|---|---|---|
| Adsorption Coefficient (Kd) | 1.1x10² - 8.2x10³ L/Kg | epa.gov |
Biotic and Abiotic Degradation Processes
Biotic Degradation:
Biodegradation is considered the primary pathway for the breakdown of TBT in both water and sediments. epa.gov Various marine bacteria have demonstrated the capability to degrade toxic organotin compounds. The degradation process for butyltins is a stepwise dealkylation (or debutylation). researchgate.netnih.gov For example, the highly toxic tributyltin (TBT) degrades to the less toxic dibutyltin (DBT), which then degrades to monobutyltin (MBT), and finally to non-toxic inorganic tin. nih.govnih.gov As Butyltin tris-(2-ethylhexanoate) is a monobutyltin compound, it is a part of this degradation chain.
The rate of biodegradation can vary significantly depending on environmental conditions. In water, the half-life of TBT due to biodegradation can range from several days to weeks, while in sediments, it can extend from several days to over a year. epa.gov Studies on forest soils have shown that the degradation rates of organotin compounds are generally in the order of mono- ≥ di- > tri-substituted forms, with half-lives ranging from 0.5 to 15 years. researchgate.net The degradation rates were also found to be higher in the forest floor compared to wetland and mineral soils. researchgate.net In some sediments, two transformation pathways for TBT have been observed: methylation, primarily supported by sulfate-reducing activity, and debutylation, mainly supported by nitrate-reducing activity. nih.gov
Abiotic Degradation:
Abiotic degradation of organotin compounds is also a significant process, often accelerated by sunlight (photolysis) and higher temperatures. dcceew.gov.au The carbon-tin bond in TBT does not readily hydrolyze in water, but photolysis can occur, although the half-life due to sunlight is reported to be greater than 89 days. epa.govgelest.com Direct sunlight can cause a slow degradation of n-Butyltris(2-ethylhexanoate)tin to an inorganic tin salt. gelest.com
Oxidative techniques, such as those involving hydroxyl radicals, can also convert organic pollutants into simpler, less harmful inorganic compounds. nih.gov The degradation mechanism for organotins involves the loss of their organic groups through thermal, oxidative, and ultraviolet processes, ultimately leading to inorganic tin species (SnX₄). researchgate.net
Table 2: Degradation Half-Lives of Butyltin Compounds
| Compound Type | Environment | Half-Life | Reference |
|---|---|---|---|
| Tributyltin (TBT) | Water (Biodegradation) | Several days to weeks | epa.gov |
| Tributyltin (TBT) | Sediment (Biodegradation) | Several days to > 1 year | epa.gov |
| Dialkyltins | Soil (Lab tests) | ~120-150 days | researchgate.net |
| Methyltins and Butyltins | Forest Soils | 0.5 to 15 years | researchgate.net |
Computational and Theoretical Studies of Butyltin Tris 2 Ethylhexanoate
Molecular Modeling of Reaction Mechanisms
Molecular modeling has emerged as a powerful tool to elucidate the intricate details of chemical reactions. For Butyltin tris-(2-ethylhexanoate), such models are crucial for understanding its catalytic prowess in processes like esterification and transesterification.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for studying organometallic catalysts. DFT calculations can provide detailed information about the geometry, electronic properties, and energetics of reactants, transition states, and products involved in a catalytic cycle.
A hypothetical DFT study on Butyltin tris-(2-ethylhexanoate) would likely involve modeling the coordination of the ester and alcohol reactants to the tin center, followed by the calculation of the energy barriers for the subsequent steps in the catalytic cycle. The choice of functional and basis set would be critical to accurately capture the electronic effects of the butyl and 2-ethylhexanoate (B8288628) groups.
Prediction of Bond Breaking and Transition States
A key application of DFT is the prediction of transition state structures and the associated energy barriers, which are critical for understanding reaction kinetics. The transition state is a fleeting, high-energy configuration along the reaction coordinate that dictates the rate of a chemical transformation.
For organotin-catalyzed reactions, identifying the transition states associated with bond-breaking and bond-forming events is paramount. In a study of a related tri-butyl-tin p-coumarate, DFT calculations were used to explore the mechanism of antioxidant activity, which involves hydrogen and electron transfer processes. nih.gov This research demonstrates the power of DFT in elucidating which bonds are likely to break and the energetic favorability of different reaction pathways. nih.gov
In the catalytic cycle of esterification or transesterification involving Butyltin tris-(2-ethylhexanoate), the crucial steps would involve the breaking of C-O and O-H bonds and the formation of new C-O bonds. A computational model would aim to locate the transition states for these steps, providing insights into the rate-determining step of the reaction. The calculated activation energies could then be compared with experimental kinetic data to validate the proposed mechanism.
Simulation of Polymerization Initiation and Propagation
Butyltin tris-(2-ethylhexanoate) is utilized as a catalyst in various polymerization reactions, including the synthesis of polyesters and polyurethanes. researchgate.net Computational simulations can provide a dynamic picture of how this catalyst initiates and facilitates the growth of polymer chains.
While specific molecular dynamics (MD) simulations detailing the role of Butyltin tris-(2-ethylhexanoate) in polymerization are not extensively documented in public literature, the general principles of such simulations are well-established. MD simulations can model the movement of atoms and molecules over time, offering a window into the dynamic processes of polymerization. youtube.com
For instance, in the ring-opening polymerization of lactones, an organotin catalyst like Butyltin tris-(2-ethylhexanoate) would initiate the reaction by coordinating with the monomer and facilitating the ring-opening. Subsequent monomer additions would lead to chain propagation. An MD simulation could track the trajectory of each atom, revealing the conformational changes in the growing polymer chain and the catalyst's role in each addition step.
Theoretical Insights into Organotin(IV) Catalysis
The catalytic activity of organotin(IV) compounds like Butyltin tris-(2-ethylhexanoate) stems from the Lewis acidic nature of the tin center. Theoretical studies provide a framework for understanding how the structure of the organotin compound influences its catalytic efficacy.
The general mechanism for esterification and transesterification reactions catalyzed by organotin compounds involves the coordination of the carbonyl oxygen of the ester or carboxylic acid to the tin atom. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol.
Theoretical studies on various organotin(IV) compounds have shown that the nature of the organic groups attached to the tin atom significantly impacts its Lewis acidity and, consequently, its catalytic activity. For example, a study evaluating various organotin(IV) compounds as catalysts for the thermal depolymerization of poly(L-lactic acid) oligomer found that monobutyltin (B1198712) trichloride (B1173362) was the most active catalyst, while Butyltin tris-(2-ethylhexanoate) was the least effective among the tested compounds. nih.gov The study suggested that the coordination of the carbonyl group in the oligomer to the tin catalyst is a crucial factor influencing its activity. nih.gov
DFT calculations on a related tributyltin p-coumarate highlighted how the presence of the Sn(IV) center enhances electron transfer in polar media and hydrogen transfer in non-polar media, thereby improving its reactivity. nih.gov These theoretical findings underscore the multifaceted role of the tin atom in catalysis, which goes beyond simple Lewis acid activation.
A comprehensive theoretical understanding of Butyltin tris-(2-ethylhexanoate)'s catalytic action would require consideration of the steric and electronic effects of the butyl group and the three 2-ethylhexanoate ligands. The bulky 2-ethylhexanoate groups may influence the accessibility of the tin center to the reactants, while also affecting its electronic properties.
Emerging Research Directions and Future Perspectives
Development of Novel Organotin Catalyst Formulations
The landscape of organotin catalysts is undergoing a transformation, with a significant focus on developing novel formulations that offer enhanced efficiency, selectivity, and improved environmental profiles. Butyltin tris-(2-ethylhexanoate) is a key player in this evolution, serving as a benchmark and a foundational component for new catalytic systems.
Research is actively exploring the synthesis of new organotin(IV) complexes. mdpi.com These efforts often involve the use of Schiff bases containing antioxidant fragments to create complexes with unique structural and electronic properties. mdpi.com The goal is to design catalysts with distorted geometries around the central tin atom, which can influence their catalytic activity and selectivity in various reactions. mdpi.com
A significant area of investigation is the development of preparation methods that are more streamlined and environmentally friendly. For instance, a one-step synthesis method for butyltin tris-(2-ethylhexanoate) has been developed, which avoids the hydrolysis of monobutyltin (B1198712) trichloride (B1173362) in a basic solution, thereby reducing wastewater generation and eliminating toxic dust production. google.com This method not only simplifies the process but also achieves a high purity of over 98%, ensuring the catalyst's activity is not compromised. google.com Such advancements are crucial for reducing production costs and minimizing the environmental impact associated with catalyst manufacturing. google.com
The exploration of mixed-metal oxide catalysts is another promising avenue. For example, the use of iron-molybdenum mixed oxide catalysts for the oxidative dehydrogenation of ethanol (B145695) demonstrates the potential for creating more sustainable chemical production pathways. aiche.org While not directly involving butyltin tris-(2-ethylhexanoate), this research highlights a broader trend towards designing complex catalyst systems for specific, green applications.
Future research will likely focus on:
Ligand Modification: Tailoring the organic groups attached to the tin atom to fine-tune the catalyst's steric and electronic properties for specific polymerization reactions.
Immobilization: Anchoring organotin catalysts onto solid supports to facilitate catalyst recovery and reuse, a key aspect of sustainable chemistry.
Computational Modeling: Utilizing theoretical calculations to predict the performance of new catalyst designs and to understand reaction mechanisms at a molecular level.
Advancements in Sustainable Chemical Processes Utilizing Butyltin tris-(2-ethylhexanoate)
Butyltin tris-(2-ethylhexanoate) is a versatile catalyst integral to numerous industrial processes, and current research is heavily focused on enhancing its role in sustainable chemical production. bnt-chemicals.com A primary application of this catalyst is in esterification and transesterification reactions, which are fundamental to the production of a wide array of chemicals and materials. bnt-chemicals.comnewtopchem.com
One of the key advantages of butyltin tris-(2-ethylhexanoate) is its high catalytic activity at relatively moderate temperatures, typically between 80°C and 150°C. bnt-chemicals.com This efficiency allows for reduced reaction times and lower energy consumption, contributing to more sustainable manufacturing processes. google.combnt-chemicals.com Furthermore, in certain applications, such as the production of saturated and unsaturated polyester (B1180765) resins, the catalyst can remain in the final product at low concentrations (up to 0.2%) without adversely affecting its properties, eliminating the need for additional separation steps. bnt-chemicals.com This not only simplifies the production process but also minimizes waste generation. google.combnt-chemicals.com
The use of this organotin catalyst in the production of bio-based polymers is a significant step towards a circular economy. For instance, research has demonstrated the effective use of tin(II) 2-ethylhexanoate (B8288628), a related compound, in the polycondensation of multifunctional fatty acids derived from tomato pomace agro-waste. researchgate.net This process transforms agricultural byproducts into valuable bioplastics, reducing reliance on fossil fuels and mitigating plastic pollution. researchgate.net The catalyst was found to lower the activation energy of the reaction by 28.2%, resulting in aliphatic polyesters with excellent hydrophobicity. researchgate.net
Future advancements in this area are expected to include:
Catalyst Recycling: Developing efficient methods for recovering and reusing the catalyst from reaction mixtures, further improving the economic and environmental viability of the processes.
Broader Feedstock Utilization: Expanding the range of bio-based feedstocks that can be efficiently converted into polymers using butyltin tris-(2-ethylhexanoate) and related catalysts.
Process Intensification: Integrating reaction and separation steps to create more compact, efficient, and sustainable manufacturing plants.
Integration of Butyltin Chemistry in Advanced Materials Design
Butyltin tris-(2-ethylhexanoate) plays a crucial role as a catalyst in the synthesis of a wide variety of polymers, which are the building blocks for advanced materials. bnt-chemicals.commade-in-china.com Its application spans the production of saturated and unsaturated polyester resins, polyurethanes, and polymer plasticizers. bnt-chemicals.commade-in-china.commade-in-china.com The ability of this catalyst to facilitate polymerization reactions under controlled conditions makes it an invaluable tool for designing materials with specific properties.
In the realm of coatings, butyltin tris-(2-ethylhexanoate) is used in the synthesis of saturated polyester resins for powder coatings and coil coatings. bnt-chemicals.commade-in-china.com These coatings are known for their durability and resistance to environmental degradation. The catalyst's efficiency allows for lower curing temperatures (140–160 °C) in the processing of urethanes, which is beneficial for energy savings and for processing heat-sensitive substrates. bnt-chemicals.com
The synthesis of aromatic polyester polyols for both flexible and rigid polyurethane foams is another significant application. bnt-chemicals.comnewtopchem.com These foams are used in a vast range of products, from insulation materials to automotive components. The catalyst also finds use in ring-opening polymerization reactions, a versatile method for producing a variety of polymers with controlled architectures. bnt-chemicals.commade-in-china.commade-in-china.com
Moreover, butyltin tris-(2-ethylhexanoate) is instrumental in the production of PBT (polybutylene terephthalate) engineering resins and other products of esterification and transesterification reactions. made-in-china.commade-in-china.com PBT is a high-performance thermoplastic with excellent mechanical and thermal properties, making it suitable for demanding applications in the automotive and electronics industries.
The integration of butyltin chemistry into advanced materials design is not limited to conventional polymers. Research is exploring the use of organotin compounds in the creation of novel nanocomposites. For example, while not directly using butyltin tris-(2-ethylhexanoate), studies on aluminum-rich epoxy–polyester coatings functionalized with graphene oxide and silicon dioxide demonstrate the potential for creating high-performance anticorrosive coatings. researchgate.net This points to future possibilities for incorporating butyltin catalysts into the synthesis of advanced composite materials with enhanced properties.
Interactive Data Table: Applications of Butyltin tris-(2-ethylhexanoate) in Materials Synthesis
| Material | Application | Catalytic Role |
| Saturated Polyester Resins | Powder coatings, coil coatings, insulating paints | Esterification and polycondensation |
| Unsaturated Polyester Resins | Film coatings, sheets, mold materials | Esterification and polycondensation |
| Polyurethanes | Adhesives, sealants, flexible and rigid foams | Synthesis of aromatic polyester polyols |
| Polymer Plasticizers | Flexible PVC products | Esterification |
| PBT Engineering Resins | Automotive and electronic components | Esterification and transesterification |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing butyltin tris-(2-ethylhexanoate) with high yield and purity?
- Methodological Answer : Synthesis involves reacting tin halides with alkylating agents (e.g., butyl bromide) in solvents like toluene or hexane. Phase transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) enhance reaction rates. Systematic optimization in recent studies shows that yields >90% and purity >97% are achieved with reaction times of 10–12 hours at 70°C . Solvent polarity significantly impacts outcomes: toluene is preferred for tributyltin (TBT) synthesis, while hexane is optimal for dibutyltin (DBT) derivatives due to balanced reactant solubility and minimized side reactions .
Q. How can researchers characterize the purity and structural integrity of butyltin tris-(2-ethylhexanoate)?
- Methodological Answer : Use gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (GC-MS) to assess purity (>98% per industrial standards). Nuclear magnetic resonance (NMR; Sn and H) confirms structural integrity by identifying characteristic peaks for butyltin coordination and ester linkages. Differential scanning calorimetry (DSC) can validate thermal stability, with reported melting points near -33°C and density of 1.105 g/mL .
Q. What catalysts are most effective in butyltin synthesis, and how do they influence selectivity?
- Methodological Answer : TBAB outperforms other PTCs (e.g., triethylbenzylammonium chloride) due to strong interactions with tin halides, accelerating reaction rates and reducing side products. Catalyst efficiency is solvent-dependent: TBAB in toluene improves TBT yield by 15% compared to alternative solvents. Advanced studies recommend kinetic profiling to map catalyst performance under varying temperatures and molar ratios .
Advanced Research Questions
Q. How can contradictory data on catalytic efficiency in butyltin synthesis be resolved?
- Methodological Answer : Discrepancies often arise from unaccounted variables like trace moisture or oxygen. Implement controlled inert-atmosphere experiments (e.g., Schlenk line techniques) to isolate catalyst performance. Statistical tools (e.g., Design of Experiments, DoE) can systematically evaluate interactions between solvents, catalysts, and reaction times. Cross-referencing kinetic data with computational models (DFT) may clarify mechanistic inconsistencies .
Q. What strategies mitigate environmental risks during butyltin tris-(2-ethylhexanoate) production?
- Methodological Answer : Solvent recovery systems (e.g., fractional distillation) reduce hexane/toluene waste. Substitute traditional PTCs with ionic liquids to improve recyclability. For tin-containing byproducts, ligand-functionalized adsorbents (e.g., thiol-modified silica) can sequester toxic residues. Lifecycle assessments (LCAs) are critical to quantify emissions and align protocols with REACH regulations .
Q. How does solvent polarity influence the stability of butyltin tris-(2-ethylhexanoate) in long-term storage?
- Methodological Answer : Stability studies show that non-polar solvents (hexane) minimize hydrolysis compared to polar solvents. Accelerated aging tests (40°C, 75% humidity) combined with FTIR monitoring reveal ester bond degradation in polar media. For storage, anhydrous hexane with molecular sieves extends shelf life by >6 months. Include stabilizers like hindered phenols to inhibit oxidative degradation .
Q. What advanced spectroscopic techniques resolve ambiguities in butyltin coordination chemistry?
- Methodological Answer : Extended X-ray absorption fine structure (EXAFS) spectroscopy provides precise Sn-O bond lengths and coordination numbers. Pair with Sn Mossbauer spectroscopy to distinguish between mono-, di-, and tri-organotin species. High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) can identify fragmentation pathways unique to butyltin esters .
Methodological Notes
- Data Reproducibility : Document solvent batch purity, catalyst hydration levels, and reaction atmosphere (e.g., nitrogen vs. argon) to ensure reproducibility .
- Safety Protocols : Use gloveboxes for air-sensitive tin reactions and prioritize fume hoods for volatile solvents. Toxicity screening (e.g., Microtox assays) is recommended for waste streams .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
